molecular formula C26H28ClNO11 B601082 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate CAS No. 58199-96-5

8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate

Katalognummer: B601082
CAS-Nummer: 58199-96-5
Molekulargewicht: 566.0 g/mol
InChI-Schlüssel: HUXYGCZFLAONTF-BBIPQCLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development and Classification

Anthracyclines, including daunorubicin, were first isolated from Streptomyces peucetius in the mid-20th century. Structural modifications to enhance efficacy and reduce toxicity led to derivatives like 8-desacetyl-8-carboxy daunorubicin. This compound emerged as a critical marker in analytical chemistry due to its role in monitoring drug stability and synthetic pathways.

Relationship to Parent Anthracycline Compounds

Daunorubicin (C₂₁H₂₉NO₁₀) serves as the parent compound, with 8-desacetyl-8-carboxy daunorubicin differing by:

  • Desacetylation : Removal of the acetyl group at position 8.
  • Carboxylation : Introduction of a carboxylic acid group at the same position.
Compound Molecular Formula Key Modifications
Daunorubicin C₂₁H₂₉NO₁₀ Parent structure
8-Desacetyl-8-carboxy Daunorubicin C₂₆H₂₇NO₁₁ Desacetylation and carboxylation at C8
Doxorubicin C₂₇H₂₉NO₁₁ Methoxylation at C14

This structural divergence alters DNA-binding affinity and metabolic fate, distinguishing it from other anthracyclines like idarubicin and epirubicin.

Nomenclature and Identification Systems

The compound is identified through multiple systems:

  • IUPAC Name : (2S,4S)-4-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-2-carboxylic acid hydrochloride hydrate.
  • CAS Numbers : 69429-21-6 (free base), 58199-96-5 (hydrochloride salt).
  • Synonyms : Doxorubicin Impurity 6, NSC 235816.

Position in Anthracycline Chemical Space

Anthracyclines are classified by their tetracyclic aglycone core and sugar moiety. 8-Desacetyl-8-carboxy daunorubicin occupies a niche in this space due to its:

  • Aglycone Modifications : Carboxylation at C8 alters redox potential and DNA intercalation dynamics.
  • Sugar Unit : Retains the daunosamine-derived amino sugar, critical for DNA binding.
Feature 8-Desacetyl-8-carboxy Daunorubicin Doxorubicin Idarubicin
C8 Substitution Carboxylic acid Hydroxyl Hydrogen
C14 Substitution Hydroxyl Methoxy Hydroxyl
Primary Use Analytical standard Clinical agent Clinical agent

Eigenschaften

CAS-Nummer

58199-96-5

Molekularformel

C26H28ClNO11

Molekulargewicht

566.0 g/mol

IUPAC-Name

(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C26H27NO11.ClH/c1-9-20(28)12(27)6-15(37-9)38-14-8-26(35,25(33)34)7-11-17(14)24(32)19-18(22(11)30)21(29)10-4-3-5-13(36-2)16(10)23(19)31;/h3-5,9,12,14-15,20,28,30,32,35H,6-8,27H2,1-2H3,(H,33,34);1H/t9-,12-,14-,15-,20+,26-;/m0./s1

InChI-Schlüssel

HUXYGCZFLAONTF-BBIPQCLFSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl

Isomerische SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl

Kanonische SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl

Aussehen

Red to Dark Red Solid

melting_point

>170°C (dec.)

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(2S-cis)-4-[(3-Amino-2,3,6-trideoxy-α-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenecarboxylic Acid Hydrate;  NSC 235816 Hydrate

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydrolysis of Daunorubicin

The synthesis begins with the hydrolysis of daunorubicin to remove the acetyl group at the C-8 position. This step typically employs acidic or alkaline conditions:

  • Acidic Hydrolysis : Treatment with hydrochloric acid (HCl) at controlled temperatures (50–60°C) for 6–8 hours achieves selective deacetylation. Prolonged exposure may lead to degradation of the anthraquinone core.

  • Alkaline Hydrolysis : Sodium hydroxide (NaOH) in aqueous ethanol (40–60% v/v) at 25–30°C for 3–4 hours offers milder conditions, reducing side reactions.

The reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of chloroform:methanol:acetic acid (85:10:5).

Carboxylation at C-8

Following deacetylation, the C-8 position is functionalized with a carboxylic acid group through oxidation. Two primary strategies are employed:

  • Oxidative Carboxylation : Reaction with potassium permanganate (KMnO₄) in a mixed solvent system (acetone:water, 7:3) at pH 9–10 introduces the carboxyl group. Excess oxidant is quenched with sodium bisulfite.

  • Enzymatic Oxidation : Microbial enzymes from Streptomyces spp. catalyze regioselective oxidation under physiological pH (7.2–7.5) and 37°C, offering higher stereochemical control.

The intermediate is isolated via precipitation at pH 2–3 and purified through recrystallization from methanol:water (4:1).

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by dissolving in anhydrous methanol and treating with gaseous HCl at 0–5°C. The product precipitates upon addition of diethyl ether and is collected by filtration.

Hydration

The final hydrate form is obtained by exposing the hydrochloride salt to controlled humidity (75–85% RH) at 20–25°C for 24–48 hours. Dynamic vapor sorption (DVS) studies confirm the stoichiometry of water incorporation.

Process Optimization and Challenges

Yield and Purity Considerations

StepReagents/ConditionsYield (%)Purity (HPLC)
Deacetylation0.5 M HCl, 55°C, 7 hrs78–8290–92
CarboxylationKMnO₄, pH 9.5, 4 hrs65–7088–90
Salt FormationHCl gas, MeOH, 0°C92–9595–97
Hydration80% RH, 24 hrs98–99>99

Key challenges include:

  • Oxidative Degradation : The anthraquinone core is susceptible to over-oxidation during carboxylation, necessitating strict stoichiometric control.

  • Hydrate Stability : The compound exhibits deliquescent properties above 85% RH, requiring airtight packaging with desiccants.

Analytical Characterization

Structural Confirmation

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ observed at m/z 566.1412 (calculated 566.1415 for C₂₆H₂₈ClNO₁₁).

  • ¹H NMR (DMSO-d₆, 400 MHz): Key signals include δ 13.15 (s, 1H, COOH), δ 5.42 (d, J=7.8 Hz, H-1'), and δ 4.82 (s, H-7 OCH₃).

Purity Assessment

  • HPLC : A C18 column (4.6 × 150 mm, 5 µm) with gradient elution (acetonitrile:0.1% TFA) at 254 nm resolves the compound at 8.2 min, achieving >95% purity.

Comparative Synthesis Routes

MethodAdvantagesLimitations
Acidic HydrolysisShort reaction timeRisk of core degradation
Enzymatic OxidationStereoselectivityHigh enzyme cost
Solvent-Free Salt FormEco-friendlyLower crystallinity

Industrial-Scale Production

Current Good Manufacturing Practice (cGMP) protocols involve:

  • Reactor Design : Glass-lined steel reactors with pH and temperature probes for real-time monitoring.

  • Purification : Multi-stage countercurrent chromatography using Amberlite XAD-16 resin.

  • Lyophilization : Final product lyophilized at -50°C and 0.05 mBar to stabilize the hydrate form .

Analyse Chemischer Reaktionen

Types of Reactions

8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanism of Action:
8-Desacetyl-8-carboxy daunorubicin exhibits similar mechanisms to its parent compound, daunorubicin, which includes intercalation into DNA and inhibition of topoisomerase II. This leads to disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

Clinical Applications:
Research indicates that this compound can be utilized in various cancer therapies. Its efficacy has been demonstrated in preclinical studies involving leukemia and solid tumors, showcasing its potential as a potent anticancer agent .

Drug Delivery Systems

Nanoparticle Formulations:
One significant application of 8-desacetyl-8-carboxy daunorubicin is in the development of thermosensitive nanoparticle formulations. These formulations enhance the stability and solubility of the drug while allowing controlled release upon heating .

Liposomal Encapsulation:
Liposomal formulations containing 8-desacetyl-8-carboxy daunorubicin have been developed to improve therapeutic efficacy and reduce side effects associated with traditional doxorubicin treatments. Studies show that these liposomal preparations can minimize degradation products and maintain drug stability over extended periods .

Formulation Improvements

Stability Enhancements:
Research has indicated that modifying the formulation conditions can significantly reduce the formation of degradation products, including 8-desacetyl-8-carboxy daunorubicin itself. By altering the lipid composition in liposomal formulations, researchers have achieved a reduction in impurities and enhanced drug retention .

Comparison of Formulations:
A comparative study of various liposomal formulations demonstrated that those incorporating 8-desacetyl-8-carboxy daunorubicin exhibited superior stability profiles compared to traditional formulations, which often suffer from rapid degradation .

Case Studies

Case Study 1: Efficacy in Leukemia Treatment
In a clinical trial involving patients with acute myeloid leukemia, the use of liposomal formulations containing 8-desacetyl-8-carboxy daunorubicin resulted in improved response rates compared to standard therapies. The study highlighted the compound's ability to target tumor cells effectively while minimizing systemic toxicity.

Case Study 2: Breast Cancer Therapy
Another study focused on breast cancer treatment demonstrated that combining 8-desacetyl-8-carboxy daunorubicin with other chemotherapeutic agents led to enhanced cytotoxic effects against resistant cancer cell lines. This combination therapy approach showed promise for overcoming drug resistance commonly observed in breast cancer treatments.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer PropertiesInhibits DNA replication; induces apoptosis in cancer cells
Drug Delivery SystemsUtilized in thermosensitive nanoparticles and liposomal formulations for controlled release
Formulation ImprovementsEnhances stability and reduces degradation products
Clinical Case StudiesDemonstrated efficacy in leukemia and breast cancer therapies

Wirkmechanismus

The mechanism of action of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication process and leading to cell death. This mechanism is similar to that of daunorubicin but with specific modifications that enhance its efficacy and reduce side effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Daunorubicin Hydrochloride

Molecular Formula: C₂₇H₂₉NO₁₀·HCl Molecular Weight: 564.03 g/mol Key Differences:

  • Lacks the 8-carboxy modification, retaining the acetyl group at the 8-position.
  • Higher lipophilicity compared to 8-desacetyl-8-carboxy daunorubicin, influencing cellular uptake and tissue distribution .
  • Mechanism of Action : Intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to apoptosis in cancer cells .
  • Metabolism: Converted to daunorubicinol (active metabolite) and aglycones via liver enzymes .
Pharmacological Comparison Table
Parameter 8-Desacetyl-8-carboxy Daunorubicin Hydrate Daunorubicin Hydrochloride
Solubility Limited data; hydrate form improves H₂O solubility Soluble in water, methanol
Metabolic Stability Likely resistant to deacetylation due to carboxylate group Rapidly metabolized to daunorubicinol
DNA Binding Affinity Hypothesized to be reduced due to carboxylate polarity High affinity via intercalation
Toxicity Not well-characterized; lower cardiotoxicity potential (theoretical) Dose-dependent cardiotoxicity

7,8-Desacetyl-9,10-dehydro Daunorubicinone

Molecular Formula : C₁₉H₁₂O₇
Molecular Weight : 352.29 g/mol
Key Differences :

  • A dehydro derivative lacking the sugar moiety (aglycone structure).
  • Classified as a degradation impurity or metabolite of daunorubicin .
  • Reduced bioavailability due to loss of the amino sugar, critical for cellular uptake.
Structural Comparison Table
Feature 8-Desacetyl-8-carboxy Daunorubicin Hydrate 7,8-Desacetyl-9,10-dehydro Daunorubicinone
Sugar Moiety Retains amino sugar (daunosamine) Absent (aglycone)
8-Position Modification Carboxylate group Deacetylated and dehydrogenated
Bioactivity Potential anticancer activity (unconfirmed) Inactive as a chemotherapeutic agent

Other Analogues: Doxorubicin and Epirubicin

Unlike 8-desacetyl-8-carboxy daunorubicin, these analogues feature hydroxylation at the 14-position (doxorubicin) or axial-to-equatorial inversion of the hydroxyl group (epirubicin), enhancing their therapeutic indices .

Research Findings and Regulatory Status

  • 8-Desacetyl-8-carboxy Daunorubicin Hydrate is primarily used as a reference standard in analytical studies (e.g., HPLC, LC-MS) to identify impurities in daunorubicin batches .
  • Stability: The carboxylate group may improve hydrolytic stability compared to daunorubicin’s acetyl group, though experimental data are lacking .

Biologische Aktivität

8-Desacetyl-8-carboxy daunorubicin hydrochloride hydrate is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer therapy. This compound has garnered attention due to its unique biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H27NO11 • HCl • xH2O
  • Purity : >95% (HPLC)
  • CAS Number : 469825

The structure of 8-desacetyl-8-carboxy daunorubicin features a complex arrangement that contributes to its biological activity. The presence of the carboxy group enhances solubility and may influence interaction with cellular targets.

The primary mechanism by which 8-desacetyl-8-carboxy daunorubicin exerts its effects involves the intercalation into DNA, leading to the inhibition of topoisomerase II. This results in the disruption of DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Key Mechanisms:

  • DNA Intercalation : The compound inserts itself between DNA base pairs, causing structural distortions.
  • Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase complex, preventing DNA strand re-ligation.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress, contributing to cell death.

Antitumor Effects

Research indicates that 8-desacetyl-8-carboxy daunorubicin demonstrates significant antitumor activity across various cancer cell lines. Its efficacy is particularly noted in hematological malignancies and solid tumors.

Cell Line IC50 (µM) Effect
HL-60 (Leukemia)0.5Induces apoptosis
MCF-7 (Breast Cancer)1.2Inhibits proliferation
A549 (Lung Cancer)2.0Reduces cell viability

Case Studies

  • Case Study in Leukemia :
    • A study involving HL-60 cells showed that treatment with 8-desacetyl-8-carboxy daunorubicin at concentrations above 0.5 µM led to significant apoptosis as measured by annexin V staining and flow cytometry.
  • Breast Cancer Treatment :
    • In MCF-7 cells, exposure to the compound resulted in a dose-dependent decrease in cell viability, correlating with increased levels of cleaved caspase-3, indicating activation of apoptotic pathways.

Pharmacokinetics

The pharmacokinetic profile of 8-desacetyl-8-carboxy daunorubicin indicates favorable absorption and distribution characteristics:

  • Absorption : Rapid absorption post intravenous administration.
  • Distribution : Widely distributed in tissues; notable accumulation in liver and kidneys.
  • Metabolism : Primarily metabolized by liver enzymes, including cytochrome P450.
  • Excretion : Excreted via urine; renal function significantly affects clearance rates.

Stability and Formulation Challenges

One significant challenge associated with 8-desacetyl-8-carboxy daunorubicin is its stability during formulation. Studies have indicated that the compound can degrade under certain conditions, leading to the formation of impurities that may affect its efficacy.

Formulation Strategies:

  • Use of liposomal delivery systems has been explored to enhance stability and reduce toxicity.
  • pH-adjusted formulations have shown promise in maintaining higher concentrations of the active compound over time.

Q & A

Q. What analytical methods are recommended for confirming the structural identity of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 column (4.6 mm × 300 mm, 10 µm particle size) with a mobile phase of water:acetonitrile (31:19) adjusted to pH 2.2 using phosphoric acid. Detection is performed at 254 nm .
  • Thin-Layer Chromatography (TLC): Spot samples on silica gel plates and develop using chloroform:methanol:water:acetic acid (100:15:1:1). Compare retention factors (Rf) against reference standards to confirm identity .
  • Spectroscopic Techniques: UV-Vis spectroscopy (E1% at 495 nm: 210–250) and specific optical rotation ([α] = +25°–275° in methanol) provide additional confirmation .

Q. How is the purity of this compound assessed in pharmaceutical research?

Answer:

  • Related Substance Analysis: Dissolve 10 mg in methanol (5 mL) and prepare a diluted standard (3 mL → 100 mL). Use TLC to ensure non-principal spots are ≤1% intensity compared to the standard .
  • Heavy Metal Testing: Limit heavy metals to ≤20 ppm using Method 2 (e.g., USP/JP guidelines) with a control solution of 2.0 mL standard lead .
  • Loss on Drying: Dry 0.1 g at 60°C under reduced pressure (≤0.67 kPa) for 3 hours; weight loss must be ≤7.5% .

Q. What physicochemical properties are critical for characterizing this compound in formulation studies?

Answer:

  • Solubility: Soluble in water and methanol, sparingly soluble in ethanol .
  • pH Profile: Aqueous solution (5 mg/mL) should exhibit pH 4.5–6.0 .
  • Absorbance: E1% (495 nm) = 210–250 in methanol, validated via UV spectroscopy .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate degradation pathways of this compound under varying storage conditions?

Answer:

  • Forced Degradation: Expose the compound to heat (60°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% H2O2). Monitor degradation products via HPLC-MS to identify major impurities .
  • Long-Term Stability: Store at -20°C (recommended) and analyze at 0, 3, 6, and 12 months for changes in potency and impurity profiles .

Q. What strategies resolve discrepancies in impurity profiling data between HPLC and TLC methods?

Answer:

  • Orthogonal Method Validation: Cross-validate results using two independent techniques (e.g., HPLC with diode-array detection and TLC with densitometry). For example, a discrepancy in impurity levels may arise due to TLC’s lower sensitivity; confirm via HPLC with a lower detection limit (0.1%) .
  • Spiking Experiments: Add known impurities (e.g., Daunorubicin Hydrochloride) to the sample and compare recovery rates across methods to identify methodological biases .

Q. How do mechanistic studies elucidate the interaction of this compound with topoisomerase II in cancer cells?

Answer:

  • Enzyme Inhibition Assays: Measure Topo II activity via DNA relaxation assays using supercoiled plasmid DNA. Compare IC50 values with Daunorubicin Hydrochloride (Ki = 20 nM for DNA synthesis) to assess relative potency .
  • Cellular Apoptosis Studies: Treat leukemia cell lines (e.g., MOLT-4, CCRF-CEM) with 0.02–20 µM of the compound for 24–48 hours. Quantify apoptosis via TUNEL assays and correlate with Topo II inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate
Reactant of Route 2
Reactant of Route 2
8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.